3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one
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Description
3-(3-Chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatization and Synthesis of Pyrimidine Derivatives
Research has focused on the heteroaromatization processes involving pyrimidine derivatives for potential antimicrobial activity. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrano[2,3-d]pyrimidine-6-ones were synthesized, displaying antimicrobial properties against various pathogens (El-Agrody et al., 2001). This highlights the chemical's utility in generating compounds with potential therapeutic benefits.
Structural and Electronic Properties in Anticonvulsant Drugs
The chemical has been implicated in studies exploring the structural and electronic properties of anticonvulsant drugs. Research into substituted pyridazines, triazines, and pyrimidines, for example, has provided insights into the molecular interactions contributing to anticonvulsant activities, emphasizing the compound's relevance in drug design (Georges et al., 1989).
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives have been synthesized and evaluated for antiproliferative effects against human cancer cell lines. This research suggests that certain derivatives exhibit significant activity, underscoring the compound's role in developing potential anticancer agents (Mallesha et al., 2012).
Antimalarial Agents Development
Piperazine and pyrrolidine derivatives, including those related to the chemical , have been synthesized and assessed for their ability to inhibit the growth of Plasmodium falciparum. The findings indicate a critical role for specific structural features in antiplasmodial activity, suggesting the compound's utility in antimalarial drug development (Mendoza et al., 2011).
Synthesis and Biological Activities of Triazine Derivatives
The compound has been explored as a precursor in synthesizing triazine derivatives, which were subsequently screened for their antibacterial, antifungal, and antitubercular activities. This research highlights its importance in discovering new bioactive molecules with potential therapeutic applications (Patel et al., 2003).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-14-3-1-2-13(10-14)4-5-17(27)26-8-6-25(7-9-26)16-11-15(18(20,21)22)23-12-24-16/h1-3,10-12H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRIBTQCORFTLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.